Ethyl p-toluenesulfonate

Catalog No.
S1526461
CAS No.
80-40-0
M.F
C9H12O3S
M. Wt
200.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl p-toluenesulfonate

CAS Number

80-40-0

Product Name

Ethyl p-toluenesulfonate

IUPAC Name

ethyl 4-methylbenzenesulfonate

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C9H12O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3

InChI Key

VRZVPALEJCLXPR-UHFFFAOYSA-N

SMILES

CCOS(=O)(=O)C1=CC=C(C=C1)C

Solubility

INSOL IN WATER; SOL IN ALC, ETHER, HOT ACETIC ACID
SOL IN HOT ETHYL ACETATE

Synonyms

p-Toluenesulfonic Acid Ethyl Ester; Ethyl 4-Methylbenzenesulfonate; Ethyl 4-Toluenesulfonate; Ethyl p-Methylbenzenesulfonate; Ethyl p-Toluenesulfonate; Ethyl p-Tosylate; Ethyl Tosylate; NSC 8887; Toluene-4-sulfonic Acid Ethyl Ester

Canonical SMILES

CCOS(=O)(=O)C1=CC=C(C=C1)C

Quantitation of P-Toluenesulfonates Genotoxic Impurities in Pharmaceuticals

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Ethyl p-toluenesulfonate is used in the manufacturing process of pharmaceuticals as a counterion to salt formation . It’s crucial in the accurate and reliable quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient .

Methods of Application: High performance liquid chromatography with UV detection (HPLC-UV) is the preferred analytical method for quantitation of impurities in drug substance . A very sensitive UV detector is required for detecting genotoxic impurities at a lower level than other impurities .

Results or Outcomes: The method allows for the accurate monitoring and quantification of p-toluenesulfonates both during the process and in the final control of the drug substance . This is important as these compounds are carcinogenic and need to be accurately monitored .

Extraction Method for Methyl and Ethyl Esters of Various Sulfonic Acids

Specific Scientific Field: Analytical Chemistry

Summary of the Application: Ethyl p-toluenesulfonate is used to develop an extraction method for methyl and ethyl esters of various sulfonic acids in active pharmaceutical ingredients .

Methods of Application: The extraction method involves the use of solid-phase microextraction coupled to GC/MS in the selected ion monitoring mode .

Results or Outcomes: This method allows for the fast and accurate determination of residues of some common alkylating agents employed in drug synthesis .

Ethyl p-toluenesulfonate is an organic compound with the molecular formula C₉H₁₂O₃S and a molecular weight of 200.25 g/mol. It is commonly known as ethyl 4-methylbenzenesulfonate and is classified under sulfonate esters. This compound appears as a clear, colorless to pale brown liquid and has a melting point of 29-33 °C and a boiling point of 158-162 °C at 10 mm Hg. Ethyl p-toluenesulfonate is moderately toxic, with potential carcinogenic effects noted in some studies, and is sensitive to moisture, making it necessary to handle it with care in laboratory settings .

Typical of sulfonate esters. It can undergo nucleophilic substitution reactions due to the presence of the tosylate group, which acts as a good leaving group. For instance, it can react with nucleophiles such as amines or alcohols to form corresponding derivatives. Additionally, it can be hydrolyzed under acidic conditions to yield p-toluenesulfonic acid and ethanol .

The biological activity of ethyl p-toluenesulfonate has been studied primarily in the context of its mutagenic potential. It has shown positive results in the Ames test, indicating that it may possess mutagenic properties. Furthermore, it is classified as a suspected carcinogen based on experimental data, highlighting the importance of handling this compound with caution in both laboratory and industrial applications .

Ethyl p-toluenesulfonate can be synthesized through several methods, with one common route involving the reaction of p-toluenesulfonyl chloride with ethanol in the presence of a base such as pyridine. The general procedure includes:

  • Cooling a mixture of p-toluenesulfonyl chloride and pyridine at 0 °C.
  • Adding ethanol to the cooled mixture and stirring for several hours.
  • Quenching the reaction by adding distilled water and extracting the product using dichloromethane.
  • Purifying the organic layer by washing and drying before evaporating to yield ethyl p-toluenesulfonate .

Ethyl p-toluenesulfonate serves multiple purposes in organic synthesis:

  • Alkylation Reagent: It is used as an alkylating agent in various organic transformations.
  • Intermediate: It acts as an intermediate for synthesizing other compounds, including pharmaceuticals.
  • Extraction Method: It has been utilized in developing extraction methods for determining residues of alkylating agents in drug synthesis via solid-phase microextraction coupled with gas chromatography-mass spectrometry .
  • Flexibilizer: In materials science, it is employed as a flexibilizer for cellulose acetate .

Interaction studies involving ethyl p-toluenesulfonate often focus on its reactivity with various nucleophiles and its role as a leaving group in substitution reactions. Research indicates that its reactivity can be influenced by factors such as solvent polarity and the nature of the nucleophile involved. These studies are crucial for understanding its behavior in synthetic pathways and optimizing reaction conditions for desired outcomes .

Ethyl p-toluenesulfonate belongs to a class of compounds known as tosylates, which share similar structural features but differ in their alkyl or aryl groups. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl tosylateC₉H₁₂O₃SUsed extensively in organic synthesis due to its reactivity
Methyl p-toluenesulfonateC₈H₁₀O₃SMethyl group instead of ethyl; used similarly in reactions
Benzyl p-toluenesulfonateC₉H₁₀O₃SBenzyl group allows for different nucleophilic attacks
Propyl p-toluenesulfonateC₁₀H₁₂O₃SPropyl group may influence sterics and reactivity

Ethyl p-toluenesulfonate is unique due to its specific ethyl group that influences its solubility and reactivity compared to other tosylates. Its moderate toxicity and potential mutagenicity also set it apart from some less hazardous analogs .

Color/Form

MONOCLINIC CRYSTALS
MONOCLINIC PRISMS FROM ACETIC ACID, ETHYL ACETATE

XLogP3

1.8

Boiling Point

173 °C @ 15 MM HG

Flash Point

316 °F

Density

1.17

LogP

1.81 (LogP)
Log kow = 1.81

Melting Point

34.5 °C
33 °C

UNII

2160N0YURF

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 58 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 57 of 58 companies with hazard statement code(s):;
H301 (10.53%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (19.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (14.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (14.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (82.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (14.04%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (82.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.28%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (94.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

80-40-0

Wikipedia

Ethyl p-methylbenzenesulfonate

General Manufacturing Information

Benzenesulfonic acid, 4-methyl-, ethyl ester: ACTIVE

Stability Shelf Life

UNSTABLE SOLID

Dates

Modify: 2023-08-15

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